3-benzyl-2-(methylsulfanyl)-3,4,5,6,7,8-hexahydroquinazolin-4-one
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Overview
Description
3-benzyl-2-(methylsulfanyl)-3,4,5,6,7,8-hexahydroquinazolin-4-one is a heterocyclic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including analgesic, anti-inflammatory, and antimicrobial properties . This compound, with its unique structure, has garnered interest in medicinal chemistry for its potential therapeutic applications.
Mechanism of Action
Target of Action
Similar compounds, such as 3-benzyl-2-(4-methylsulfonylphenyl)-1,3-oxazolidine-4(5h)-one, have been shown to selectively inhibit the cyclooxygenase-2 (cox-2) enzyme . COX-2 is an enzyme responsible for the formation of prostanoids, including prostaglandins, prostacyclin, and thromboxane, which play a key role in inflammation and pain.
Mode of Action
Related compounds have been shown to bind in the primary binding site of the cox-2 enzyme . The C-2 para -SO2Me substituent inserts into the 2° pocket present in the COX-2 enzyme . This interaction inhibits the enzyme’s activity, reducing the production of prostanoids and thereby alleviating inflammation and pain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-2-(methylsulfanyl)-3,4,5,6,7,8-hexahydroquinazolin-4-one typically involves the reaction of benzylamine with carbon disulfide and sodium hydroxide in dimethyl sulfoxide to form sodium dithiocarbamate. This intermediate is then methylated with dimethyl sulfate to yield the dithiocarbamic acid methyl ester . Further reactions involving cyclization and substitution steps lead to the formation of the target compound.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-benzyl-2-(methylsulfanyl)-3,4,5,6,7,8-hexahydroquinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the quinazolinone ring can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Hydroxy derivatives.
Substitution: Various substituted quinazolinones depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial properties against Gram-positive and Gram-negative bacteria.
Medicine: Studied for its analgesic and anti-inflammatory activities.
Industry: Potential use in the development of new pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
3-benzyl-2-(4-chlorophenyl) quinazolin-4(3H)-one: Known for its potent antimicrobial activity against Staphylococcus aureus.
2-methyl-3-substituted quinazolines: Exhibits significant analgesic and anti-inflammatory activities.
2,3-disubstituted quinazolines: Known for their central nervous system activities, including anticonvulsant effects.
Uniqueness
3-benzyl-2-(methylsulfanyl)-3,4,5,6,7,8-hexahydroquinazolin-4-one stands out due to its unique combination of a benzyl group and a methylsulfanyl group, which may contribute to its distinct pharmacological profile. Its potential for diverse chemical modifications also makes it a valuable scaffold for drug development.
Properties
IUPAC Name |
3-benzyl-2-methylsulfanyl-5,6,7,8-tetrahydroquinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2OS/c1-20-16-17-14-10-6-5-9-13(14)15(19)18(16)11-12-7-3-2-4-8-12/h2-4,7-8H,5-6,9-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGJBZMAVGWFCLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(CCCC2)C(=O)N1CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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